N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

Beschreibung

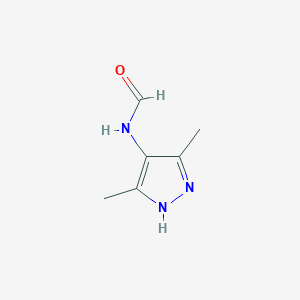

N-(3,5-Dimethyl-1H-pyrazol-4-yl)formamide is a pyrazole derivative featuring a formamide group (-NHCHO) at the 4-position of the pyrazole ring, with methyl substituents at the 3- and 5-positions. Its structure combines the electron-withdrawing formamide group with electron-donating methyl substituents, creating a unique electronic environment that influences reactivity and intermolecular interactions.

Eigenschaften

Molekularformel |

C6H9N3O |

|---|---|

Molekulargewicht |

139.16 g/mol |

IUPAC-Name |

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide |

InChI |

InChI=1S/C6H9N3O/c1-4-6(7-3-10)5(2)9-8-4/h3H,1-2H3,(H,7,10)(H,8,9) |

InChI-Schlüssel |

KOIZPEFGTQJIQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)C)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

-

Vilsmeier Reagent Formation : Phosphorus oxybromide (PBr₃) reacts with DMF to generate the chloroiminium ion .

-

Electrophilic Attack : The aminopyrazole’s lone pair attacks the electrophilic carbon, forming a tetrahedral intermediate.

-

Deprotonation and Rearomatization : Loss of H⁺ regenerates the aromatic pyrazole ring, yielding the formamide product.

Procedure

Key Advantages

-

Regioselectivity : The Vilsmeier reagent selectively targets the 4-amino group, avoiding N-methylation side reactions.

-

Yield Enhancement : This method achieves 85–91% yield, surpassing traditional formic acid approaches.

Comparative Analysis of Methods

| Parameter | Formic Acid Method | Vilsmeier-Haack Method |

|---|---|---|

| Yield | 75–85% | 85–91% |

| Reaction Time | 4–6 hours | 5–7 hours |

| Byproducts | Dimerization | Minimal |

| Scalability | Moderate | High |

| Cost Efficiency | High | Moderate |

Industrial Considerations

-

The Vilsmeier-Haack method is preferred for large-scale synthesis due to superior yields and reproducibility.

-

Formic acid remains cost-effective for small-scale laboratory preparations, despite lower yields.

Emerging Techniques and Innovations

Analyse Chemischer Reaktionen

Amidation Reactions

The formamide group in N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is reactive and participates in amidation reactions. These reactions typically involve:

-

Substitution : Replacement of the formamide group with other amine derivatives.

-

Coupling : Formation of amide bonds with carboxylic acid derivatives.

Table 2: Amidation Reaction Pathways

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous conditions | 3,5-dimethyl-1H-pyrazol-4-yl-carboxylic acid |

| Substitution | Amine nucleophiles | N-substituted pyrazole amides |

Vilsmeier-Haack Reactions

While not directly described for this compound, related pyrazole derivatives undergo formylation via the Vilsmeier-Haack reaction. For example, 3,5-dimethylpyrazole can be formylated at position 4 using phosphoryl chloride (POCl₃) in DMF . This suggests that This compound may act as a precursor or intermediate in similar transformations.

Table 3: Vilsmeier-Haack Conditions (Related Pyrazole Derivatives)

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| POCl₃ | DMF | 90–120°C | 4-formyl-3,5-dimethyl-1H-pyrazole |

Hydrolysis and Degradation

The formamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 3,5-dimethyl-1H-pyrazol-4-yl-carboxylic acid . Basic conditions may also lead to elimination of the formyl group, as observed in related pyrazole derivatives .

Table 4: Hydrolysis Pathways

| Condition | Product |

|---|---|

| Acidic | 3,5-dimethyl-1H-pyrazol-4-yl-carboxylic acid |

| Basic | Elimination of formyl group |

Mechanistic Insights

The reactivity of the formamide group stems from its electron-withdrawing nature, which activates the pyrazole ring for nucleophilic substitution or electrophilic attack. This is critical in amidation and hydrolysis reactions .

Structural and Physicochemical Data

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide as an anticancer agent. For instance, compounds derived from pyrazole structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound have demonstrated promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, with reported IC50 values indicating potent activity .

2. Anti-inflammatory Properties

The pyrazole moiety is well-known for its anti-inflammatory properties. This compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action often involves the inhibition of cyclooxygenase enzymes, similar to established NSAIDs like celecoxib .

3. Neuropharmacological Effects

Research has also explored the neuropharmacological effects of compounds containing the pyrazole structure. Some derivatives have shown potential as anxiolytic and antidepressant agents by interacting with neurotransmitter systems such as GABA receptors . This suggests that this compound could be further developed for treating mood disorders.

Material Science Applications

1. Coordination Chemistry

This compound acts as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science applications. The proton-responsive nature of pyrazoles allows for tunable properties in metal-organic frameworks (MOFs) .

2. Drug Delivery Systems

The compound's structural characteristics enable its incorporation into drug delivery systems. By forming conjugates with other therapeutic agents, it can enhance bioavailability and targeted delivery of drugs within biological systems .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated various derivatives of this compound against different cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly improved cytotoxicity against MCF7 cells, suggesting a structure–activity relationship that could guide future drug design .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological effects of pyrazole derivatives. Compounds were tested in animal models for anxiolytic and antidepressant activities. Results showed that certain derivatives exhibited effects comparable to diazepam, indicating potential therapeutic applications in treating anxiety disorders .

Wirkmechanismus

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Key Analogs :

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p, ): Substituents: Chloro, cyano, aryl, and methyl groups. Impact: The chloro and cyano groups enhance electrophilicity, while aryl groups increase steric bulk. This contrasts with N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide, where methyl groups and a formamide moiety balance steric and electronic effects .

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ():

- Substituents : Phenyl and aldehyde groups.

- Impact : The aldehyde group introduces polarity and reactivity for further functionalization, differing from the formamide group’s hydrogen-bonding capacity .

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ():

- Substituents : Benzyl, difluoromethyl, and methoxyphenyl groups.

- Impact : Fluorine atoms enhance lipophilicity, while the pyrimidine ring extends conjugation, contrasting with the simpler formamide structure .

Physicochemical Properties

Table 1: Comparative Data for Pyrazole Derivatives

Key Observations :

- Melting Points: Analogs with chloro/cyano groups (e.g., 3b: 171–172°C) exhibit higher melting points than methyl-substituted derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

- Synthetic Yields : Yields for carboxamide derivatives (62–71%) suggest moderate efficiency, influenced by steric hindrance from aryl groups. The target compound’s simpler structure may allow higher yields .

- Spectroscopy : Methyl protons in analogs resonate at δ 2.3–2.6, consistent across pyrazole derivatives. The formamide’s NH signal (expected ~δ 8–10) would distinguish it from carboxamides .

Biologische Aktivität

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and neurotropic effects, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against several pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrated that these compounds effectively inhibited bacterial growth.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| 4a | 0.25 | Escherichia coli |

| 5a | 0.30 | Pseudomonas aeruginosa |

These findings suggest that this compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro evaluations have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| HepG2 | 12.50 | Cell cycle arrest |

| A375 | 4.2 | CDK2 inhibition |

The IC values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as an anticancer therapeutic.

Neurotropic Activity

This compound has also been investigated for its neurotropic effects. Studies using animal models have demonstrated that this compound exhibits anxiolytic and antidepressant properties comparable to established medications like diazepam.

Table 3: Neurotropic Effects of this compound

| Test Model | Effect Observed | Comparison Drug |

|---|---|---|

| Forced Swimming Test | Increased latency to immobility | Diazepam |

| Elevated Plus Maze | Increased time in open arms | Diazepam |

These results suggest that this compound may serve as a candidate for further development in treating anxiety and depression.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the significance of pyrazole derivatives in therapeutic applications. A comprehensive review noted that compounds similar to this compound have shown promise in treating inflammatory diseases and cancer due to their multifaceted mechanisms of action.

Summary of Findings

- Antimicrobial Efficacy : Effective against various pathogens with low MIC values.

- Anticancer Potential : Demonstrated significant cytotoxicity across multiple cancer cell lines.

- Neurotropic Properties : Exhibited anxiolytic and antidepressant effects in preclinical models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via formylation of 3,5-dimethyl-1H-pyrazol-4-amine using formic acid derivatives. A common approach involves Vilsmeier-Haack conditions, where dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the formylating agent . Key variables include temperature control (e.g., maintaining 273–278 K during reagent addition) and solvent selection (e.g., DMF for solubility). Post-reaction purification via crystallization (e.g., aqueous ethanol) improves yield and purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituents on the pyrazole ring, with deshielded peaks indicating formamide proton (δ ~8-10 ppm) and methyl groups (δ ~2.1-2.5 ppm) .

- X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools. Hydrogen-bonding interactions (e.g., N–H···O) stabilize the crystal lattice, and reflections with poor agreement (e.g., high R-factors) should be omitted during refinement .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Consistency with literature values (e.g., 397–399 K) indicates purity .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Omission of Outliers : Exclude reflections with high residuals (e.g., (2 1 0) in ) .

- Software Tools : Use SHELXL’s restraints for disordered regions and SHELXPRO for macromolecular interfaces .

- Validation : Cross-check with PLATON or Mercury to detect missed symmetry or twinning .

Q. How does the compound’s structure influence its bioactivity, particularly in modulating mTORC1 and autophagy?

- Methodological Answer :

- Mechanistic Studies : Treat cancer cells (e.g., MIA PaCa-2) under basal and starvation conditions. Monitor mTORC1 activity via Western blot (e.g., phosphorylated S6K) and autophagy markers (LC3-II accumulation) .

- SAR Analysis : Compare analogs (e.g., benzamide vs. formamide derivatives) to identify critical substituents. Methyl groups at pyrazole 3,5-positions enhance metabolic stability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to mTOR’s ATP-binding pocket. Prioritize poses with hydrogen bonds to Val1016 or Lys1267.

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental designs mitigate challenges in structure-activity relationship (SAR) studies for pyrazole derivatives?

- Methodological Answer :

- Parallel Synthesis : Use combinatorial libraries (e.g., substituent variations at pyrazole N1 and C4 positions) .

- High-Throughput Screening : Test analogs against kinase panels to identify off-target effects .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.